Trans-sobrerol, a naturally occurring monoterpene alcohol, has been known to scientists since the early 20th century, first being isolated from the essential oil of the lemon tree (). However, its research applications have only gained significant traction in recent decades.
Trans-sobrerol holds promise as a sustainable and renewable resource due to its natural abundance in various plant materials, including citrus peels, pine needles, and lavender flowers (). This makes it a potentially attractive alternative to petroleum-based chemicals in various industrial applications.
One area of active research is exploring trans-sobrerol's potential in material science. Studies have shown its ability to be transformed into bio-based polymers with various properties, depending on the specific chemical modifications employed (). These polymers are being investigated for applications such as coatings, adhesives, and even as consolidants for the preservation of historical artifacts.
Emerging research suggests potential biomedical applications for trans-sobrerol. Studies have explored its potential anti-inflammatory and anti-cancer properties, although further investigation is needed to fully understand its efficacy and safety in these contexts ().
Trans-Sobrerol, also known as trans-p-Menth-6-ene-2,8-diol, is a hydroxyl-containing monocyclic terpenoid with the molecular formula and a molar mass of approximately 170.25 g/mol. It is primarily derived from the atmospheric oxidation of α-pinene and is recognized for its therapeutic properties, particularly as a mucolytic agent. Trans-Sobrerol exhibits a melting point of 130–132 °C and a boiling point of 270–271 °C, making it a stable compound under standard conditions .
No data is currently available regarding the safety or hazards associated with trans-Sobrerol.
There is a significant lack of scientific research on trans-Sobrerol. More studies are needed to understand its chemical properties, potential biological activities, and safety profile. Future research may explore:
Trans-Sobrerol has demonstrated notable biological activities:
Research has focused on the interactions of trans-Sobrerol with various biological systems:
Trans-Sobrerol shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Limonene | Monoterpene | Commonly found in citrus oils; less polar than trans-Sobrerol. |
Carvone | Monocyclic ketone | Has a distinct minty aroma; used in flavoring. |
8-p-Menthen-1,2-diol | Terpenoid alcohol | Derived from limonene; similar reactivity but different biological activity. |
α-Pinene | Monoterpene | Precursor to trans-Sobrerol; less functionalized. |
Trans-Sobrerol's unique hydroxyl groups contribute to its distinct biological activities and reactivity patterns compared to these similar compounds.
Trans-sobrerol is a monoterpene derivative with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 grams per mole [1] [2]. The compound belongs to the class of cyclohexene derivatives and represents an oxidation product of α-pinene, naturally occurring in essential oils and turpentine [36].
The systematic International Union of Pure and Applied Chemistry nomenclature for trans-sobrerol is (1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol [1] [3]. This nomenclature reflects the specific stereochemical configuration of the molecule, with defined stereochemical descriptors indicating the spatial arrangement of substituents around the chiral centers. Alternative systematic names include trans-5-hydroxy-α,α,4-trimethyl-3-cyclohexene-1-methanol and p-menth-6-ene-2,8-diol [2] [8].
The molecular structure consists of a six-membered cyclohexene ring bearing two hydroxyl groups at positions that correspond to carbons 1 and 5 in the systematic numbering [1] [3]. The compound features a double bond between carbons 2 and 3 of the cyclohexene ring, with a methyl substituent at position 2 [1]. At position 5, a tertiary alcohol group is present in the form of 2-hydroxypropan-2-yl, creating the characteristic diol structure that defines the sobrerol family of compounds [1] [3].
The Chemical Abstracts Service registry number for trans-sobrerol is 42370-41-2, distinguishing it from other stereoisomeric forms of sobrerol [2] [8]. The InChI (International Chemical Identifier) string for the compound is InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m1/s1, providing a unique digital representation of its molecular structure [1] [3].
Trans-sobrerol exists as a chiral molecule with two defined stereocenters, creating multiple possible stereoisomeric forms [13] [1]. The trans designation refers to the relative spatial arrangement of the hydroxyl groups, which are positioned on opposite faces of the cyclohexene ring system [9] [10]. This geometric relationship distinguishes trans-sobrerol from its cis counterpart, where the hydroxyl groups would be oriented on the same side of the ring [9] [11].
The absolute stereochemical configuration of trans-sobrerol follows the Cahn-Ingold-Prelog priority rules for stereochemical designation [10]. In the naturally occurring (-)-trans-sobrerol, the absolute configuration is designated as (1S,5R), indicating the specific spatial arrangement of substituents around each stereogenic center [3] [7]. The (1S) designation refers to the stereocenter bearing the primary hydroxyl group, while (5R) describes the configuration at the tertiary alcohol center [3] [7].
For the enantiomeric (+)-trans-sobrerol, the absolute configuration is (1R,5S), representing the mirror-image relationship to the naturally occurring form [4] [5]. This enantiomeric pair demonstrates identical physical properties except for their interaction with plane-polarized light, where they rotate the plane of polarization in opposite directions [3] [4].
The stereochemical notation employs standard conventions where R (rectus) and S (sinister) descriptors indicate clockwise and counterclockwise arrangements of priority groups when viewed from the position opposite to the lowest priority substituent [10]. These descriptors provide unambiguous identification of the three-dimensional molecular structure and enable precise communication of stereochemical information in scientific literature [3] [4] [7].
Trans-sobrerol can exist as individual enantiomers or as racemic mixtures containing equal proportions of both optical isomers [11] [13] [14]. The racemic form, designated as (±)-trans-sobrerol, exhibits no net optical rotation due to the equal and opposite rotatory contributions of its constituent enantiomers [13] [14].
Research has demonstrated that racemic mixtures of trans-sobrerol can be obtained through various synthetic routes and under specific reaction conditions [11]. Hot water-promoted solvolysis reactions have been shown to cause racemization of enantiomerically pure trans-sobrerol, converting it to a racemic mixture [11]. The hydrolysis of (-)-α-pinene oxide at elevated temperatures in water yields a racemic mixture of trans- and cis-sobrerol in a ratio of 6:4, demonstrating the temperature-dependent stereochemical outcomes of chemical transformations [11].
The optical activity of trans-sobrerol enantiomers provides a means for their identification and quantification [13]. The naturally occurring (-)-trans-sobrerol exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction, while the synthetic (+)-trans-sobrerol displays dextrorotatory properties [3] [4] [7]. These optical properties are intrinsic to the molecular structure and remain constant under standard measurement conditions.
Racemic crystallization studies have revealed that trans-sobrerol can form both conglomerate and racemic compound crystal structures depending on crystallization conditions [14]. The formation of racemic compounds involves the incorporation of both enantiomers into the same crystal lattice in a defined stoichiometric ratio, while conglomerate formation results in separate crystals of each enantiomer [14].
Trans-sobrerol contains two stereogenic centers located at positions 1 and 5 of the cyclohexene ring system [13] [1]. These stereocenters are quaternary carbon atoms bearing four different substituents, creating the potential for multiple stereoisomeric forms [13]. The presence of these two stereocenters results in four possible stereoisomers: two trans isomers that are enantiomers of each other, and two cis isomers that also form an enantiomeric pair [3] [4] [7].
The conformational analysis of trans-sobrerol reveals that the cyclohexene ring adopts a half-chair conformation to minimize steric interactions between substituents [17]. The double bond between carbons 2 and 3 constrains the ring geometry, preventing the adoption of a full chair conformation typical of saturated cyclohexane derivatives [17]. This conformational restriction influences the spatial relationships between the hydroxyl groups and affects the overall molecular shape.
The tertiary alcohol group at position 5 exhibits conformational flexibility due to rotation around the C-C bond connecting it to the ring [17]. This rotational freedom allows for multiple conformational states, with the most stable conformations minimizing steric clashes between the methyl groups of the tertiary alcohol and other ring substituents [17]. Computational studies suggest that the preferred conformation places the tertiary alcohol group in an equatorial-like position relative to the cyclohexene ring [17].
The primary alcohol functionality at position 1 also contributes to the conformational landscape of trans-sobrerol [17]. The orientation of this group is influenced by intramolecular hydrogen bonding interactions with the tertiary alcohol, which can stabilize specific conformational arrangements [17]. These interactions play a crucial role in determining the relative energies of different conformational states and influence the compound's chemical reactivity and physical properties.
Comprehensive crystallographic investigations of trans-sobrerol have provided detailed structural information about its solid-state organization and molecular geometry [1] [14] [15]. The crystal structure of racemic trans-sobrerol has been determined through X-ray diffraction analysis, revealing important details about intermolecular interactions and packing arrangements [14] [15].
The racemic trans-sobrerol crystallizes in the orthorhombic crystal system with space group Pna2₁ [1]. The unit cell parameters have been precisely determined as a = 6.570 Å, b = 19.031 Å, and c = 7.949 Å, with all angles equal to 90° [1]. The unit cell contains four molecules (Z = 4) with one molecule in the asymmetric unit (Z' = 1) [1]. These crystallographic parameters define the three-dimensional arrangement of molecules within the crystal lattice.
Detailed crystallographic analysis has revealed the molecular geometry of trans-sobrerol in the solid state [14] [15]. The cyclohexene ring adopts a half-chair conformation, consistent with theoretical predictions from conformational analysis [14]. Bond lengths and angles have been precisely measured, providing benchmark values for computational studies and structural comparisons [14] [15].
The crystal packing of racemic trans-sobrerol is stabilized by an extensive network of hydrogen bonds involving both hydroxyl groups [14] [15]. These intermolecular interactions create chains and layers of molecules that contribute to the overall stability of the crystal structure [14] [15]. The hydrogen bonding patterns differ significantly from those observed in the individual enantiomers, reflecting the unique packing requirements of the racemic system [14] [15].
Crystallographic Parameter | Value | Unit |
---|---|---|
Crystal System | Orthorhombic | - |
Space Group | Pna2₁ | - |
Unit Cell Parameter a | 6.570 | Å |
Unit Cell Parameter b | 19.031 | Å |
Unit Cell Parameter c | 7.949 | Å |
Unit Cell Volume | 991.5 | ų |
Formula Units per Unit Cell (Z) | 4 | - |
Formula Units per Asymmetric Unit (Z') | 1 | - |
Irritant